4-(3-Chlorophenyl)butanal

Catalog No.
S14058823
CAS No.
M.F
C10H11ClO
M. Wt
182.64 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-(3-Chlorophenyl)butanal

Product Name

4-(3-Chlorophenyl)butanal

IUPAC Name

4-(3-chlorophenyl)butanal

Molecular Formula

C10H11ClO

Molecular Weight

182.64 g/mol

InChI

InChI=1S/C10H11ClO/c11-10-6-3-5-9(8-10)4-1-2-7-12/h3,5-8H,1-2,4H2

InChI Key

QWUKUMALEZRTFF-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)Cl)CCCC=O

4-(3-Chlorophenyl)butanal is an organic compound characterized by the presence of a butanal group attached to a chlorophenyl moiety. The molecular formula for this compound is C10H11ClO, and its structure consists of a butanal chain (a four-carbon aldehyde) linked to a phenyl ring that has a chlorine atom in the meta position. This configuration imparts unique chemical properties and potential biological activities, making it a compound of interest in various fields, including organic chemistry and medicinal research.

4-(3-Chlorophenyl)butanal is versatile in its chemical reactivity, undergoing several types of reactions:

  • Oxidation: The aldehyde group can be oxidized to form 4-(3-Chlorophenyl)butanoic acid using oxidizing agents like potassium permanganate or chromium trioxide.
  • Reduction: The aldehyde can be reduced to 4-(3-Chlorophenyl)butanol using reducing agents such as sodium borohydride or lithium aluminum hydride.
  • Substitution: The chlorine atom on the phenyl ring can participate in nucleophilic substitution reactions with various nucleophiles, including amines and thiols, resulting in diverse substituted derivatives.

Common Reagents and Conditions

  • Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.
  • Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
  • Substitution: Nucleophiles such as ammonia (NH3) or thiols (RSH) under basic conditions.

Major Products Formed

  • From Oxidation: 4-(3-Chlorophenyl)butanoic acid.
  • From Reduction: 4-(3-Chlorophenyl)butanol.
  • From Substitution: Various derivatives depending on the nucleophile used.

Research indicates that 4-(3-Chlorophenyl)butanal exhibits potential biological activities. Preliminary studies suggest it may possess antimicrobial and anticancer properties. Its mechanism of action likely involves interactions with biological targets, where the aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. Additionally, the chlorine atom may facilitate specific interactions through halogen bonding, enhancing binding affinity to target molecules.

The synthesis of 4-(3-Chlorophenyl)butanal typically involves the aldol condensation reaction between 3-chlorobenzaldehyde and butanal. This reaction is usually conducted under basic conditions using sodium hydroxide or potassium hydroxide as a catalyst. In industrial settings, continuous flow reactors may be employed to optimize yield and purity while minimizing by-products.

General Synthetic Route

  • Combine 3-chlorobenzaldehyde and butanal in the presence of a base.
  • Allow the reaction to proceed under controlled temperature and stirring conditions.
  • Purify the resulting product through standard techniques such as recrystallization or chromatography.

4-(3-Chlorophenyl)butanal serves several important applications:

  • Organic Synthesis: It acts as an intermediate in the synthesis of more complex organic molecules, particularly in pharmaceutical chemistry.
  • Biological Research: Its potential biological activities make it a candidate for further studies aimed at developing new therapeutic agents.
  • Industrial Use: The compound is utilized in producing specialty chemicals and as a precursor for agrochemicals.

Interaction studies involving 4-(3-Chlorophenyl)butanal focus on its binding affinity to various biological targets. The aldehyde functionality allows it to form Schiff bases with amines, which are crucial intermediates in many biochemical processes. Furthermore, the chlorophenyl group can engage in hydrophobic interactions and halogen bonding with biological macromolecules, influencing their activity within cellular pathways.

Several compounds share structural similarities with 4-(3-Chlorophenyl)butanal, each exhibiting unique properties:

Compound NameStructure CharacteristicsUnique Features
4-(4-Chlorophenyl)butanalSimilar but with chlorine at para positionDifferent reactivity due to positional isomerism
4-(3,4-Dichlorophenyl)butanalContains two chlorine atoms on the phenyl ringEnhanced reactivity and potential biological activity
3-ChlorobenzaldehydeAldehyde without butanal chainServes as a precursor for synthesizing related compounds
4-(3-Chlorophenyl)butanoic acidOxidized form of 4-(3-Chlorophenyl)butanalExhibits different biological activities due to carboxylic acid group

Uniqueness

The uniqueness of 4-(3-Chlorophenyl)butanal lies in its specific combination of functional groups—particularly the meta-chloro substitution on the phenyl ring—resulting in distinct chemical reactivity and potential therapeutic applications that differentiate it from other similar compounds.

XLogP3

3

Hydrogen Bond Acceptor Count

1

Exact Mass

182.0498427 g/mol

Monoisotopic Mass

182.0498427 g/mol

Heavy Atom Count

12

Dates

Last modified: 08-10-2024

Explore Compound Types